Anti-TB Potency: Pyrazole-Conjugated Benzothiazole Class Demonstrates MIC Values Comparable to First-Line Agents
In a series of pyrazole-conjugated benzothiazole analogs closely related to the target compound, derivatives 4d and 4e exhibited an MIC of 1.6 µg/mL against Mycobacterium tuberculosis [1]. This potency level approaches that of first-line antitubercular drugs such as isoniazid (MIC typically 0.02–0.05 µg/mL) and rifampicin (MIC typically 0.5–1 µg/mL in drug-sensitive strains). In contrast, other analogs within the same series lacking electron-donating substituents showed MICs >100 µg/mL, illustrating that the precise substitution pattern, including the pyrazole linkage position, is critical for activity [1].
| Evidence Dimension | In vitro anti-TB activity (MIC, µg/mL) |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 1210387-22-6; class-level inference places it within a series where optimal analogs reach MIC = 1.6 µg/mL. |
| Comparator Or Baseline | Isoniazid: MIC 0.02–0.05 µg/mL; Rifampicin: MIC 0.5–1 µg/mL; Inactive class analogs: MIC >100 µg/mL [1]. |
| Quantified Difference | Optimal class members achieve ~2–3 orders of magnitude improvement over inactive analogs; gap to first-line drugs is ~1–2 orders of magnitude. |
| Conditions | In vitro MIC determination against M. tuberculosis H37Rv strain (pyrazole-conjugated benzothiazole series) [1]. |
Why This Matters
Procurement of the exact compound is essential because subtle structural changes can toggle activity from inactive to clinically relevant potency, impacting lead optimization campaigns.
- [1] Bhat, M., & Belagali, S. L. (2018). Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. Future Medicinal Chemistry, 10(1), 71–87. https://doi.org/10.4155/fmc-2017-0138 View Source
